

CAS number for 2-[3-(trifluoromethyl)phenyl]pyrrolidine

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Compound of Interest

Compound Name: 2-[3-(Trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B008950

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An In-depth Technical Guide to **2-[3-(Trifluoromethyl)phenyl]pyrrolidine** and its Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, and its substitution with fluorine-containing moieties, such as the trifluoromethylphenyl group, has garnered significant interest in modern drug discovery. This guide provides a comprehensive technical overview of **2-[3-(trifluoromethyl)phenyl]pyrrolidine**, a molecule of interest for its potential pharmacological applications. Due to the limited publicly available data on this specific isomer, this document will also draw upon extensive information regarding its closely related analogs, namely 2-[2-(trifluoromethyl)phenyl]pyrrolidine and 2-[4-(trifluoromethyl)phenyl]pyrrolidine, to present a holistic understanding of the synthesis, physicochemical properties, and potential applications of this class of compounds.

Introduction: The Significance of the (Trifluoromethyl)phenyl]pyrrolidine Scaffold

The convergence of the pyrrolidine ring and the trifluoromethylphenyl group creates a molecular architecture with significant potential in drug development. The pyrrolidine moiety, a five-membered saturated nitrogen heterocycle, offers a three-dimensional structure that can

effectively explore pharmacological space, contributing to the stereochemistry and improving the pharmacokinetic profile of a molecule.

The trifluoromethyl (CF₃) group, on the other hand, is a bioisostere of the methyl group with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The strategic incorporation of a trifluoromethyl group into a phenyl ring attached to a pyrrolidine scaffold can, therefore, lead to compounds with improved potency, selectivity, and drug-like properties.

While specific data for **2-[3-(trifluoromethyl)phenyl]pyrrolidine** is sparse, its structural isomers and derivatives have been explored as key intermediates in the synthesis of bioactive molecules, particularly in the realms of neuropharmacology and agrochemicals.[\[1\]](#)

Physicochemical Properties

While experimental data for **2-[3-(trifluoromethyl)phenyl]pyrrolidine** is not readily available, we can infer its likely properties from its isomers and related structures.

Property	Value (for 2-[4-(trifluoromethyl)phenyl]pyrrolidine)	Reference
Molecular Formula	C ₁₁ H ₁₂ F ₃ N	[2]
Molecular Weight	215.21 g/mol	[2]
CAS Number	298690-84-3	[2]
XLogP3	2.7	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	
Rotatable Bond Count	1	

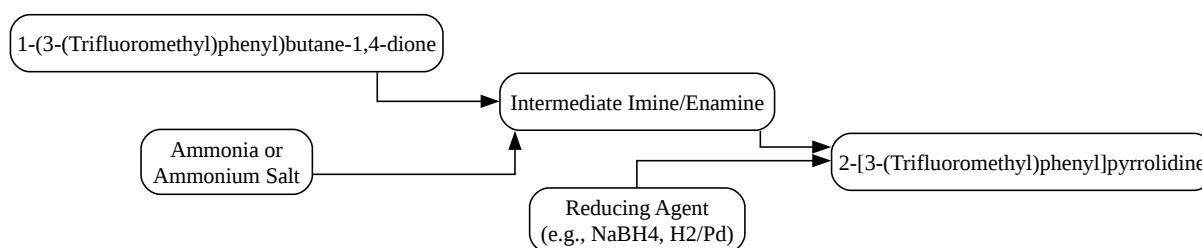
The hydrochloride salt of the 2-substituted isomer, 2-(2-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride, is described as a white to off-white powder with a molecular weight of 251.68 g/mol and is stored at 0 - 8 °C.[1]

Synthesis Strategies

The synthesis of 2-(trifluoromethyl)phenyl]pyrrolidines can be approached through several established organic chemistry methodologies. A common strategy involves the construction of the pyrrolidine ring from a suitable precursor already bearing the trifluoromethylphenyl moiety.

Representative Synthesis Workflow: Reductive Amination

A plausible and frequently employed method for the synthesis of 2-substituted pyrrolidines is the reductive amination of a γ -ketoamine or a related precursor.



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Caption: A generalized workflow for the synthesis of **2-[3-(trifluoromethyl)phenyl]pyrrolidine** via reductive amination.

Step-by-Step Protocol (Hypothetical, based on standard procedures):

- **Imine Formation:** To a solution of 1-(3-(trifluoromethyl)phenyl)butane-1,4-dione in a suitable solvent (e.g., methanol, ethanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature to facilitate the formation of the intermediate imine or enamine.

- **Reduction:** Once the imine formation is complete (as monitored by techniques like TLC or LC-MS), a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH_4) is a common choice for this step. The reaction is stirred until the reduction is complete.
- **Work-up and Purification:** The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using an appropriate technique, such as column chromatography, to yield the desired **2-[3-(trifluoromethyl)phenyl]pyrrolidine**.

Analytical Characterization

The structural confirmation of **2-[3-(trifluoromethyl)phenyl]pyrrolidine** would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the pyrrolidine ring protons, typically in the range of 1.5-3.5 ppm. The aromatic protons of the trifluoromethylphenyl group would appear in the downfield region, around 7.0-8.0 ppm, with splitting patterns indicative of the meta-substitution.
- ^{13}C NMR: The carbon NMR would show distinct signals for the aliphatic carbons of the pyrrolidine ring and the aromatic carbons, including the characteristic quartet for the trifluoromethyl group due to C-F coupling.
- ^{19}F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single peak corresponding to the CF_3 group would be expected.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could also provide valuable structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A suitable method would be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, likely with a modifier like trifluoroacetic acid.

Applications in Research and Drug Discovery

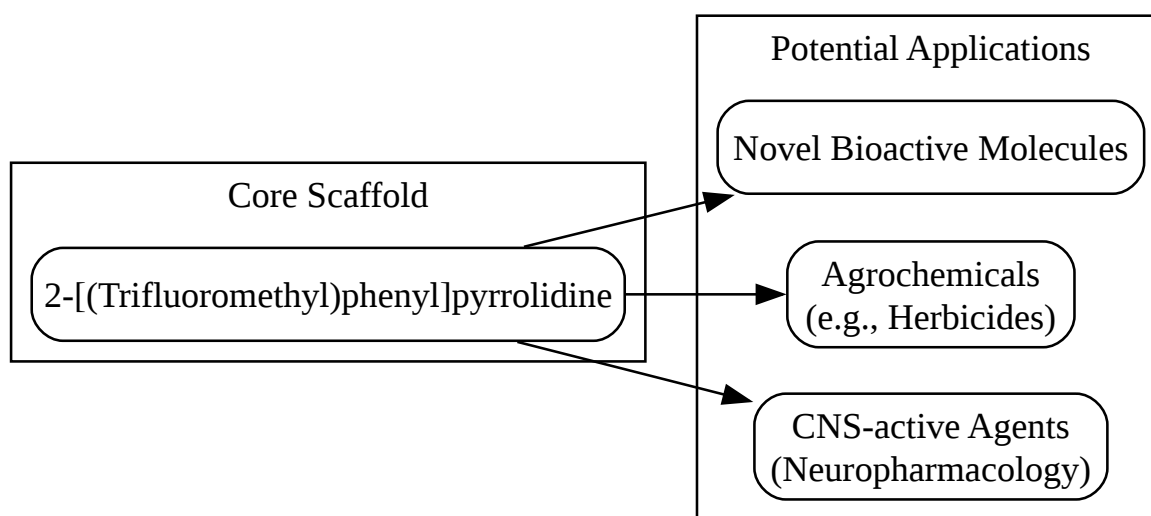
The 2-[(trifluoromethyl)phenyl]pyrrolidine scaffold is a valuable building block in the design of novel therapeutic agents and agrochemicals.

Pharmaceutical Development

This class of compounds serves as a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on neurological disorders.[1] The trifluoromethylphenyl moiety can enhance the ability of a molecule to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system.

Agrochemical Chemistry

Derivatives of [3-(trifluoromethyl)phenyl]pyrrolidine have been successfully developed as herbicides. For instance, Tetflupyrolimet, which contains the 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide core, is a novel herbicide that inhibits the enzyme dihydroorotate dehydrogenase, disrupting pyrimidine biosynthesis in weeds.[3][4] This highlights the potential of this scaffold in developing new crop protection agents.



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Sources

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